Physicochemical properties of 1-(Bromomethyl)-3-fluorocyclopentane
Physicochemical properties of 1-(Bromomethyl)-3-fluorocyclopentane
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Bromomethyl)-3-fluorocyclopentane
Abstract
1-(Bromomethyl)-3-fluorocyclopentane (CAS No. 2172091-09-5) is a halogenated aliphatic cyclic compound with potential applications as a versatile building block in medicinal chemistry and materials science.[1][2] The strategic placement of both fluorine and bromine atoms imparts unique reactivity and conformational properties, making a thorough understanding of its physicochemical characteristics essential for its effective utilization. This guide provides a comprehensive analysis of the theoretical and experimentally-determined physicochemical properties of 1-(Bromomethyl)-3-fluorocyclopentane. It is designed for researchers, chemists, and drug development professionals, offering not only a summary of key data but also detailed, field-proven experimental protocols for the validation and further exploration of these properties. The narrative emphasizes the causal reasoning behind methodological choices, ensuring both scientific integrity and practical applicability.
Molecular Identity and Structural Characteristics
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The properties of 1-(Bromomethyl)-3-fluorocyclopentane are a direct consequence of its atomic composition, connectivity, and three-dimensional arrangement.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Chemical Name | 1-(bromomethyl)-3-fluorocyclopentane | [1] |
| CAS Number | 2172091-09-5 | [1][2][3] |
| Molecular Formula | C₆H₁₀BrF | [2] |
| Molecular Weight | 181.05 g/mol | [2] |
| SMILES | FC1CC(CBr)CC1 | [2] |
| 2D Structure |
| |
Stereoisomerism: It is critical to recognize that 1-(Bromomethyl)-3-fluorocyclopentane possesses two stereocenters (at C1 and C3). This gives rise to the existence of stereoisomers (cis and trans diastereomers), each of which can exist as a pair of enantiomers. The physical properties, particularly melting point and potentially boiling point, can differ between the cis and trans isomers due to variations in molecular symmetry and crystal packing efficiency. Commercially available material may be a mixture of these isomers. All experimental determinations should, therefore, be accompanied by an analysis of isomeric purity.
Physical Properties: A Predictive and Experimental Approach
While specific experimental data for 1-(Bromomethyl)-3-fluorocyclopentane is not widely published, its properties can be reliably predicted based on established principles for haloalkanes.[4][5] This section outlines these predictions and provides robust protocols for their experimental verification.
State of Matter, Appearance, and Odor
Based on trends observed in similar low-molecular-weight haloalkanes, 1-(Bromomethyl)-3-fluorocyclopentane is predicted to be a colorless liquid at standard temperature and pressure.[4] Many volatile halogenated compounds are known to possess a characteristic sweet odor; however, due to its hazard profile, inhalation should be strictly avoided.[1][4]
Boiling Point
The boiling point of a substance is a direct measure of the strength of its intermolecular forces. For this molecule, these forces are a combination of van der Waals dispersion forces and dipole-dipole interactions.
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Expertise & Causality: The presence of two electronegative halogens (F and Br) creates significant bond dipoles, leading to stronger overall dipole-dipole interactions than in the parent hydrocarbon, methylcyclopentane. Furthermore, the large electron cloud of bromine makes it highly polarizable, contributing to strong van der Waals forces.[5][6] These factors collectively result in a significantly higher boiling point than non-halogenated analogues.[4] As a primary bromide, its boiling point is expected to be higher than a branched (secondary or tertiary) isomer due to a larger surface area for intermolecular contact.[7]
Experimental Protocol: Micro-Boiling Point Determination
This method is ideal for determining the boiling point with a small quantity of sample.
-
Preparation: Place a small volume (approx. 0.1-0.2 mL) of 1-(Bromomethyl)-3-fluorocyclopentane into a glass capillary tube (sealed at one end).
-
Bell Creation: Invert a smaller, shorter capillary tube (sealed at one end) and place it, open-end down, inside the larger tube containing the sample. This acts as the "bell".
-
Apparatus Setup: Attach the sample tube to a thermometer and suspend it in a heating bath (e.g., a Thiele tube with mineral oil) ensuring the sample is level with the thermometer bulb.
-
Heating: Heat the bath slowly (1-2 °C per minute) while stirring. Observe the bell.
-
Observation: As the liquid heats, air will be expelled from the bell. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the bell.
-
Confirmation: Record the temperature. Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid is drawn back into the bell is the confirmed boiling point. This self-validating loop of heating and cooling ensures accuracy by observing the equilibrium phase change in both directions.
Caption: Qualitative solubility testing workflow.
Experimental Protocol: Quantitative Solubility (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.
-
Preparation: Add an excess amount of 1-(Bromomethyl)-3-fluorocyclopentane to a known volume of the desired solvent (e.g., a buffer solution at a specific pH) in a sealed vial. The excess solid ensures a saturated solution is formed.
-
Equilibration: Agitate the vial at a constant, controlled temperature for an extended period (24-72 hours) to ensure equilibrium is reached. 3. Phase Separation: Centrifuge the vial to pellet the undissolved compound. Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert (e.g., PTFE) 0.45 µm filter to remove any remaining particulates.
-
Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Analyze its concentration using a calibrated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID), against a standard curve of known concentrations.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a multinuclear approach (¹H, ¹³C, ¹⁹F) is essential.
-
Expertise & Causality:
-
¹⁹F NMR: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making ¹⁹F NMR a rapid and informative experiment. [8][9]It exhibits a very wide chemical shift range, minimizing the chance of signal overlap. [10]The single fluorine atom in the molecule will appear as a distinct signal, with its multiplicity determined by coupling to adjacent protons (¹H-¹⁹F coupling).
-
¹H NMR: The spectrum will show complex signals for the cyclopentyl and bromomethyl protons. The key diagnostic feature will be the splitting patterns caused by both homo- and heteronuclear coupling (¹H-¹H and ¹H-¹⁹F).
-
¹³C NMR: The spectrum will show six distinct signals for the six carbon atoms. The carbon atoms bonded to or near the halogens will be significantly shifted, and ¹³C-¹⁹F coupling will be observable, providing further structural confirmation. [11] Experimental Protocol: NMR Sample Preparation and Acquisition
-
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C) if precise chemical shift referencing is required.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon. A longer acquisition time is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Using a broadband probe, tune to the ¹⁹F frequency. A simple one-pulse experiment is usually sufficient. Trifluorotoluene can be used as an external reference standard. [8]5. 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to map out the complete connectivity of the molecule.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule, serving as a powerful confirmation of its identity.
-
Expertise & Causality: The most telling feature in the mass spectrum of 1-(Bromomethyl)-3-fluorocyclopentane will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost a 1:1 natural abundance. [12]Therefore, the molecular ion (M⁺) peak will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M and M+2). [13][14]This doublet signature is a definitive indicator of the presence of a single bromine atom in the ion. Common fragmentation pathways would include the loss of a bromine radical (•Br) and the loss of HBr.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC. Use a nonpolar capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., starting at 50°C, ramping at 10°C/min to 250°C) to ensure good separation and peak shape.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is typically ionized by Electron Impact (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected. The resulting spectrum should be analyzed for the molecular ion pair and key fragment ions.
Caption: Characteristic M/M+2 isotope pattern for a monobrominated compound.
Summary of Physicochemical Properties
The following table consolidates the known and predicted properties of 1-(Bromomethyl)-3-fluorocyclopentane.
Table 2: Consolidated Physicochemical Data
| Property | Value / Prediction | Experimental Method |
|---|---|---|
| Molecular Formula | C₆H₁₀BrF | - |
| Molecular Weight | 181.05 g/mol | Mass Spectrometry |
| State at 20°C | Predicted: Colorless Liquid | Visual Inspection |
| Boiling Point | To be determined | Micro-Boiling Point |
| Density | Predicted: > 1.0 g/mL | Pycnometer |
| Water Solubility | Predicted: Insoluble | Shake-Flask Method |
| Organic Solubility | Predicted: Soluble in DCM, Ether, Hexane | Qualitative Testing |
| ¹⁹F NMR | Predicted: One primary signal | Multinuclear NMR |
| MS (EI) Signature | Characteristic M/M+2 doublet | GC-MS |
Conclusion
1-(Bromomethyl)-3-fluorocyclopentane is a halogenated building block whose utility is defined by its physicochemical properties. While specific experimental values are sparse in the literature, this guide has established a robust framework for their prediction and determination. Its expected nature as a high-boiling, dense liquid, soluble in organic solvents, is complemented by definitive spectroscopic signatures, particularly the ¹⁹F NMR signal and the bromine isotope pattern in mass spectrometry. The protocols detailed herein provide a clear and scientifically rigorous path for researchers to fully characterize this compound, enabling its confident application in the synthesis of novel pharmaceuticals and advanced materials.
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